
N-Boc-2-(Trifluoromethylthio)ethane-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-Boc-2-(Trifluoromethylthio)ethane-1-amine” is a chemical compound that is used in the field of organic synthesis . The “Boc” in its name refers to the tert-butyloxycarbonyl (Boc) group, which is a protecting group for amines . This compound is unique because it can accommodate two such groups .
Synthesis Analysis
The synthesis of Boc-protected amines and amino acids, such as “N-Boc-2-(Trifluoromethylthio)ethane-1-amine”, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis
The molecular structure of “N-Boc-2-(Trifluoromethylthio)ethane-1-amine” is characterized by the presence of one or two Boc-groups resulting from dual protection of amines and amides . The Boc–N bond lengths are 0.05–0.07 Å longer than in Boc .Chemical Reactions Analysis
In Boc2N-derivatives, one Boc-group is highly acid-labile and can be cleaved under very mild acidic conditions . This can be exemplified by 1.5 equiv. trifluoroacetic acid or with catalytic amounts of a Lewis acid .Physical And Chemical Properties Analysis
The Boc group in “N-Boc-2-(Trifluoromethylthio)ethane-1-amine” is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Applications De Recherche Scientifique
Synthesis of Trifluoromethyl Ethers
This compound could be used in the synthesis of trifluoromethyl ethers . Trifluoromethyl ethers are gaining attention in life science-oriented research due to their unique properties. They are synthesized in pharmaceutical research on a routine basis and about 10% of all marketed pharmaceuticals contain a fluorine atom .
N-tert-butyloxycarbonylation of Amines
The compound can be used for the chemoselective N-tert-butyloxycarbonylation of structurally diverse amines . This process is important in the field of organic chemistry, as it allows for the protection of amine groups during reactions.
Development of Fluorinated Drugs
The compound could be used in the development of fluorinated drugs . Fluorine-containing compounds are synthesized in pharmaceutical research on a routine basis and about 10% of all marketed pharmaceuticals contain a fluorine atom .
Use in Oligonucleotide Compositions
The compound could potentially be used in the development of oligonucleotide compositions . These compositions are important in the field of genetics and molecular biology.
Mécanisme D'action
Target of Action
N-Boc-2-(Trifluoromethylthio)ethane-1-amine, also known as (2-Trifluoromethylsulfanyl-ethyl)-carbamic acid tert-butyl ester, is primarily used as a protective agent for amines in organic synthesis . The compound’s primary targets are the amine groups present in various structurally diverse amines, amino acids, and peptides .
Mode of Action
The compound acts by providing chemoselective mono-N-Boc protection to amines . This is achieved through the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) under certain conditions . The Boc group is stable towards most nucleophiles and bases, making it an important and popular protective group for amines .
Biochemical Pathways
The compound plays a crucial role in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s action affects the transmetalation mechanisms in this reaction .
Pharmacokinetics
Its stability and resistance to various reaction conditions influence its bioavailability in chemical reactions .
Result of Action
The result of the compound’s action is the formation of N-Boc protected amines, amino acids, and peptides . These protected compounds can then undergo further reactions without interference at the amine site .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the N-Boc protection can be achieved under ultrasound irradiation and catalyst-free conditions . Additionally, the compound’s action can be carried out under solvent-free conditions, making it environmentally benign .
Orientations Futures
The use of Boc-protected amines and amino acids, including “N-Boc-2-(Trifluoromethylthio)ethane-1-amine”, continues to play an important role in the field of peptide synthesis . With the development of better reagents and methods, the scope of the Boc group in organic synthesis is expected to expand .
Propriétés
IUPAC Name |
tert-butyl N-[2-(trifluoromethylsulfanyl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3NO2S/c1-7(2,3)14-6(13)12-4-5-15-8(9,10)11/h4-5H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNIDPUTNPBQJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCSC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-{2-[(trifluoromethyl)sulfanyl]ethyl}carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

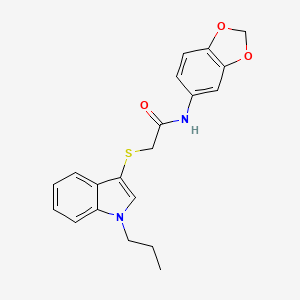
![N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide](/img/structure/B2930196.png)
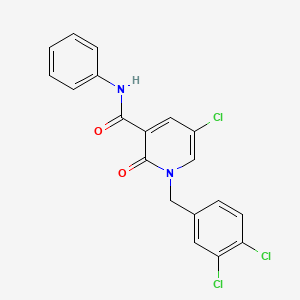
![N'-(4-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide](/img/structure/B2930202.png)
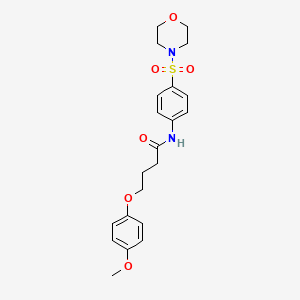

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(ethylthio)benzamide hydrochloride](/img/structure/B2930207.png)
![3-[(4-bromophenyl)sulfonyl]-N-(4-ethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2930208.png)
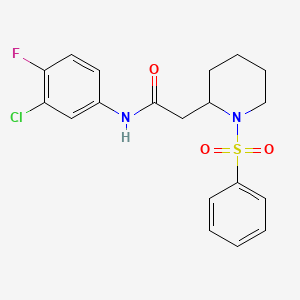


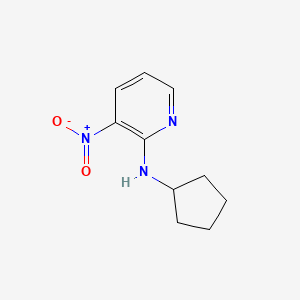
![6-(Furan-2-ylmethyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2930215.png)
![8-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2930216.png)